molecular formula C6H6N8O2 B7773386 5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene

5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene

Cat. No.: B7773386
M. Wt: 222.17 g/mol
InChI Key: AFEZRHMPPQJNLD-UHFFFAOYSA-N
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Description

4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’5,6]pyrazino[2,3-E]pyrazine: is a complex heterocyclic compound featuring multiple nitrogen and oxygen atoms within its structure. This compound is part of a broader class of energetic materials known for their high performance and stability under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine typically involves the cyclization of precursor molecules containing oxadiazole and pyrazine rings. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the compound’s energetic nature .

Chemical Reactions Analysis

Types of Reactions

4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of high-energy materials and explosives.

Mechanism of Action

The mechanism by which 4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine exerts its effects is not fully understood. it is believed to interact with molecular targets through its nitrogen and oxygen atoms, which can form hydrogen bonds and other interactions with biological molecules. These interactions may disrupt normal cellular processes, leading to the compound’s observed biological activities .

Properties

IUPAC Name

5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N8O2/c7-1-2(9-5-3(7)11-15-13-5)10-6-4(8-1)12-16-14-6/h1-2H,(H,7,11)(H,8,12)(H,9,13)(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEZRHMPPQJNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(NC3=NON=C3N1)NC4=NON=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene
Reactant of Route 2
5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene
Reactant of Route 3
5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene
Reactant of Route 4
5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene
Reactant of Route 5
5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene
Reactant of Route 6
5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene

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